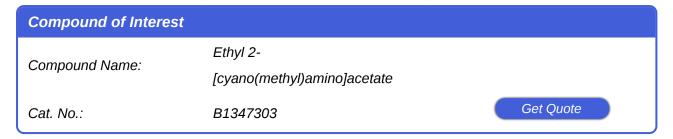


A Comparative Guide to the X-ray Crystallography of Ethyl 2-cyanoacetate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of small molecules is a cornerstone of modern drug discovery and materials science. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in a crystal lattice, information that is critical for understanding structure-activity relationships, designing new materials, and ensuring intellectual property. This guide offers a comparative analysis of the X-ray crystallographic data for a selection of ethyl 2-cyanoacetate derivatives, highlighting the impact of diverse substituents on their solid-state structures.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for four distinct derivatives of ethyl 2-cyanoacetate. These examples illustrate the structural diversity achievable from a common chemical scaffold and provide a basis for understanding how different functional groups influence crystal packing and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for Selected Ethyl 2-cyanoacetate Derivatives



Parameter	Derivative 1: Ethyl (2Z)-2- cyano-3-[(3- methyl-1- phenyl-1H- pyrazol-5- yl)amino]prop- 2-enoate[1]	Derivative 2: Ethyl 2-cyano- 2-(1,3-dithian- 2- ylidene)acetat e[2]	Derivative 3: Ethyl (E)-2- cyano-3-[5-(4- ethylphenyl)is oxazol-3- yl]prop-2- enoate[3][4]	Derivative 4: (E)-Ethyl 2- cyano-3-(1H- pyrrol-2- yl)acrylate[5]
Chemical Formula	C16H16N4O2	C9H11NO2S2	C17H16N2O3	C10H10N2O2
Formula Weight	296.33	229.31	296.32	190.20
Crystal System	Triclinic	Monoclinic	Triclinic	Monoclinic
Space Group	P-1	P21/C	P-1	P21/n
a (Å)	9.0656 (2)	7.9318 (3)	7.2361 (3)	6.2811 (2)
b (Å)	10.4085 (3)	11.2389 (5)	9.0553 (4)	9.4698 (3)
c (Å)	16.5551 (4)	12.4411 (5)	12.0163 (5)	16.3936 (5)
α (°)	86.9930 (11)	90	85.391 (2)	90
β (°)	81.567 (1)	97.288 (2)	79.183 (2)	92.645 (3)
γ (°)	73.3900 (11)	90	79.544 (2)	90
Volume (ų)	1480.67 (7)	1100.15 (8)	759.54 (6)	974.06 (5)
Z	4	4	2	4
R-factor (%)	4.2	Not Reported	Not Reported	3.9

Table 2: Key Geometric Parameters and Intermolecular Interactions



Derivative	Key Torsion Angles	Hydrogen Bonding Interactions	Other Intermolecular Interactions
Derivative 1[1]	The phenyl group is twisted relative to the pyrazole ring, with N-N-C-C torsion angles of 39.7(2)° and -36.9(2)° for the two molecules in the asymmetric unit.	Intramolecular N-H···O hydrogen bonds form S(6) rings. Intermolecular C-H···O and C-H···N interactions are present.	The crystal packing is directed into a layered structure.
Derivative 2[2]	The dithiane ring adopts a twist-boat conformation. The dihedral angle between the ethyl acetate group and the dithiane ring is 17.56(13)°.	No significant intermolecular hydrogen bonds are reported.	Molecules stack in layers along the a-axis.
Derivative 3[3][4]	The isoxazole and phenyl rings are oriented at a dihedral angle of 14.84(5)°.	No intermolecular hydrogen bonding is observed.	A π-π interaction between parallel isoxazole rings with a centroid-to-centroid distance of 3.4932(9) Å is present.
Derivative 4[5]	The non-hydrogen atoms are nearly coplanar.	Adjacent molecules are linked by pairs of intermolecular N-H···O hydrogen bonds, forming inversion dimers with R ² ₂ (14) ring motifs.	-

Experimental Protocols



The determination of the crystal structures of these derivatives follows a general workflow, as depicted in the diagram below. The specific experimental conditions for each derivative are detailed in the cited literature.

General Synthesis and Crystallization

The synthesis of these derivatives typically involves condensation reactions. For instance, the pyrazolylamino derivative (Derivative 1) is synthesized from the corresponding pyrazole amine and an acrylate derivative.[1] The pyrrolyl derivative (Derivative 4) is prepared via a Knoevenagel condensation of pyrrole-2-aldehyde and ethyl cyanoacetate.[5]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or methanol.[5] [6]

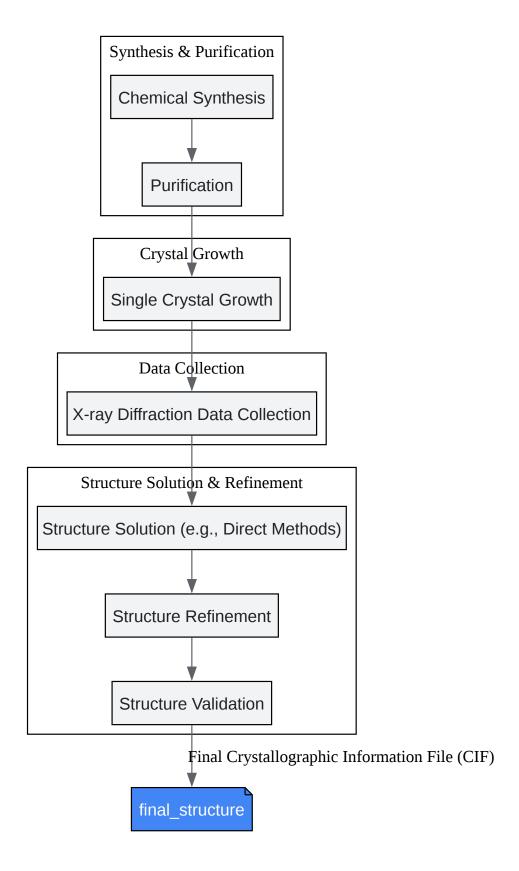
X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationships between chemical structure and crystal packing.





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Caption: Experimental workflow for X-ray crystallography.





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